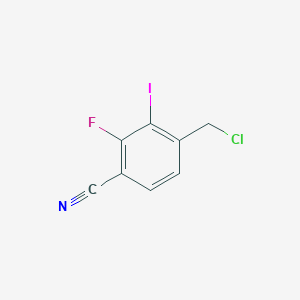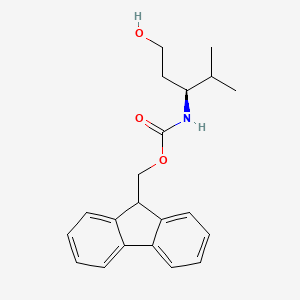
(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate: is a complex organic compound with a molecular formula of C30H33N3O5. This compound is known for its unique structure, which includes a fluorenyl group, a hydroxy group, and a carbamate group. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate typically involves multi-step reactions. One common method includes the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline in dichloromethane and methanol under an inert atmosphere. The reaction is carried out at room temperature for 48 hours. This is followed by the addition of N-ethyl-N,N-diisopropylamine in dichloromethane and N,N-dimethylformamide at 20°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical research .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use in drug development .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance applications .
作用機序
The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to form stable complexes with proteins, which can modulate their activity. This interaction can affect various biological processes, including enzyme activity and signal transduction .
類似化合物との比較
- (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate
- (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate
Comparison: Compared to these similar compounds, (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate is unique due to its specific hydroxy and carbamate groups. These functional groups confer distinct chemical properties, making it more suitable for certain applications in research and industry .
特性
分子式 |
C21H25NO3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-4-methylpentan-3-yl]carbamate |
InChI |
InChI=1S/C21H25NO3/c1-14(2)20(11-12-23)22-21(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20,23H,11-13H2,1-2H3,(H,22,24)/t20-/m0/s1 |
InChIキー |
ZETOWCPMLJSJMU-FQEVSTJZSA-N |
異性体SMILES |
CC(C)[C@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C)C(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


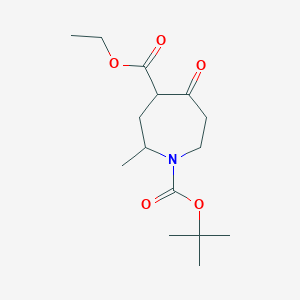
![3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12963355.png)
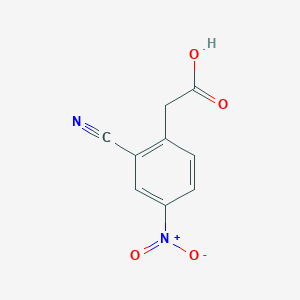
![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)
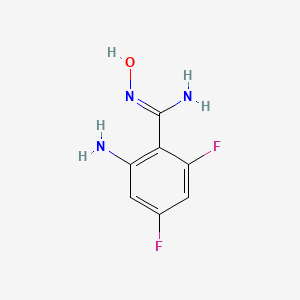

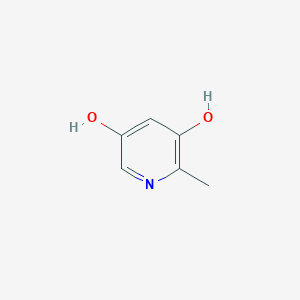

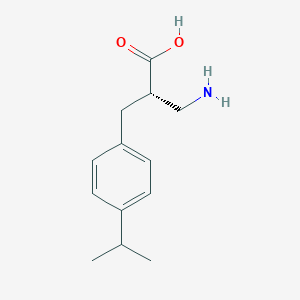
![4-chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B12963407.png)
